molecular formula C9H10N2 B094719 1,7-dimethyl-1H-benzimidazole CAS No. 17583-45-8

1,7-dimethyl-1H-benzimidazole

Cat. No. B094719
CAS RN: 17583-45-8
M. Wt: 146.19 g/mol
InChI Key: SOKQROSLNCMNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-1H-benzimidazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzimidazole and is commonly used as a building block for the synthesis of various biologically active molecules. In

Mechanism Of Action

The mechanism of action of 1,7-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through various mechanisms, including inhibition of reactive oxygen species, modulation of enzyme activity, and interaction with DNA. Furthermore, 1,7-dimethyl-1H-benzimidazole has been shown to exhibit selective cytotoxicity against cancer cells, suggesting its potential use as an anticancer agent.

Biochemical And Physiological Effects

1,7-Dimethyl-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. For instance, this compound has been reported to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Furthermore, 1,7-dimethyl-1H-benzimidazole has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1,7-Dimethyl-1H-benzimidazole has several advantages for lab experiments. Firstly, it is readily available and relatively inexpensive compared to other compounds with similar biological activities. Secondly, this compound is stable under various conditions, making it suitable for long-term storage and handling. However, there are also some limitations associated with the use of 1,7-dimethyl-1H-benzimidazole in lab experiments. For instance, this compound may exhibit low solubility in water, which may limit its use in aqueous-based assays. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in mechanistic studies.

Future Directions

There are several future directions for the research of 1,7-dimethyl-1H-benzimidazole. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Secondly, the potential applications of 1,7-dimethyl-1H-benzimidazole in materials science, such as the synthesis of new polymers and nanomaterials, need to be explored. Additionally, the potential use of this compound as an anticancer agent needs to be further investigated, including its efficacy and safety in preclinical and clinical studies.
Conclusion
In conclusion, 1,7-dimethyl-1H-benzimidazole is a promising compound for scientific research due to its unique properties and potential applications. This compound has been extensively studied for its biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Furthermore, 1,7-dimethyl-1H-benzimidazole has been used as a starting material for the synthesis of various biologically active compounds. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific fields.

Synthesis Methods

1,7-Dimethyl-1H-benzimidazole can be synthesized through various methods, including the reaction of o-phenylenediamine with methyl propionate or by cyclization of 2-(methylthio)aniline with formic acid. However, the most commonly used method for the synthesis of 1,7-dimethyl-1H-benzimidazole is the reaction of o-phenylenediamine with methyl isobutyrate in the presence of a strong acid catalyst.

Scientific Research Applications

1,7-Dimethyl-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit potent antioxidant, antimicrobial, antitumor, and anti-inflammatory activities. Furthermore, 1,7-dimethyl-1H-benzimidazole has been used as a starting material for the synthesis of various biologically active compounds, such as benzimidazole derivatives, imidazole derivatives, and pyrazole derivatives.

properties

IUPAC Name

1,7-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-8-9(7)11(2)6-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKQROSLNCMNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethylbenzimidazole

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